molecular formula C19H19N5S B7731332 1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-(phenylthio)phenyl)guanidine

1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-(phenylthio)phenyl)guanidine

Cat. No.: B7731332
M. Wt: 349.5 g/mol
InChI Key: LIZZIZMITZEMPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-(phenylthio)phenyl)guanidine is a complex organic compound that features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a guanidine moiety attached to a phenylthio-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-(phenylthio)phenyl)guanidine typically involves multi-step organic reactions. One common approach starts with the preparation of the 4,6-dimethylpyrimidine-2-yl precursor, which is then reacted with a phenylthio-substituted phenyl isocyanate to form the desired guanidine derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, with stringent quality control measures in place to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-(phenylthio)phenyl)guanidine can undergo various types of chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The guanidine moiety can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used depending on the desired substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-(phenylthio)phenyl)guanidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-(phenylthio)phenyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-ol
  • 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-2-carboxylic acid
  • 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide

Uniqueness

1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-(phenylthio)phenyl)guanidine is unique due to its specific substitution pattern and the presence of both pyrimidine and guanidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-1-(2-phenylsulfanylphenyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5S/c1-13-12-14(2)22-19(21-13)24-18(20)23-16-10-6-7-11-17(16)25-15-8-4-3-5-9-15/h3-12H,1-2H3,(H3,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZZIZMITZEMPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2SC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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